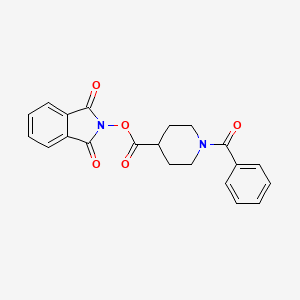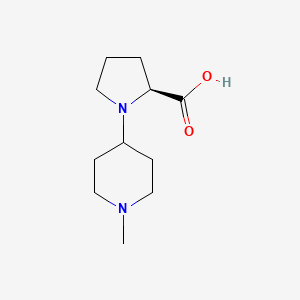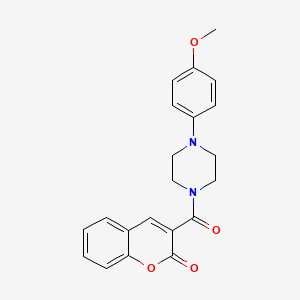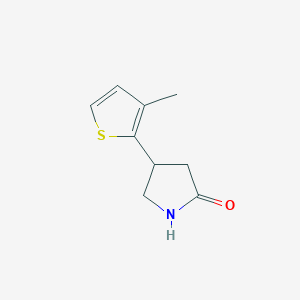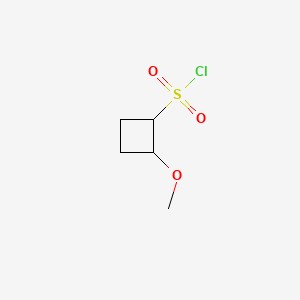
2-Methoxycyclobutane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxycyclobutane-1-sulfonyl chloride is an organic compound with the molecular formula C5H9ClO3S It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxycyclobutane-1-sulfonyl chloride can be achieved through several methods. One common approach involves the chlorosulfonation of methoxycyclobutane. This reaction typically uses chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Another method involves the use of N-chloroamides in a continuous flow system. This method optimizes the reaction conditions to achieve high yields and improved safety by avoiding thermal runaway reactions .
Industrial Production Methods
Industrial production of sulfonyl chlorides, including this compound, often employs large-scale chlorosulfonation processes. These processes are designed to handle the exothermic nature of the reaction and ensure consistent product quality. Continuous flow reactors are increasingly used in industrial settings to enhance safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxycyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinates or sulfides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: N-chlorosuccinimide (NCS), sodium hypochlorite (NaClO)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonyl Hydrazides: Formed by reaction with hydrazine
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-Methoxycyclobutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (usually chloride ion) to form the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroethanesulfonyl Chloride: Another sulfonyl chloride derivative with similar reactivity but different structural properties.
Methanesulfonyl Chloride: A simpler sulfonyl chloride used in various organic synthesis reactions.
Uniqueness
2-Methoxycyclobutane-1-sulfonyl chloride is unique due to its cyclobutane ring structure, which imparts different steric and electronic properties compared to linear or aromatic sulfonyl chlorides. This uniqueness can influence its reactivity and the types of products formed in chemical reactions.
Propriétés
Formule moléculaire |
C5H9ClO3S |
|---|---|
Poids moléculaire |
184.64 g/mol |
Nom IUPAC |
2-methoxycyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H9ClO3S/c1-9-4-2-3-5(4)10(6,7)8/h4-5H,2-3H2,1H3 |
Clé InChI |
NHMRXAYFNLVXRY-UHFFFAOYSA-N |
SMILES canonique |
COC1CCC1S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Methylbenzenesulfonyl)oxy]-2-phenylacetic acid](/img/structure/B13571501.png)
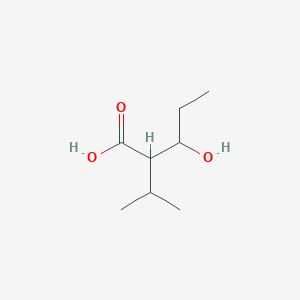
![3-(2-aminoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]propanamide](/img/structure/B13571508.png)
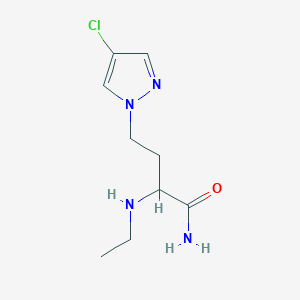

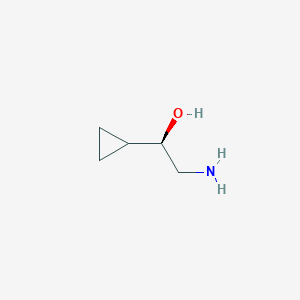
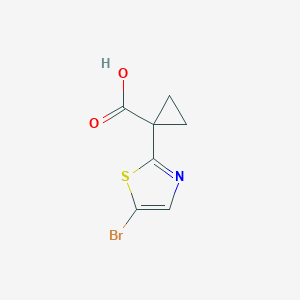
![4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]hydrochloride](/img/structure/B13571559.png)
